5-Chloro-6-methoxymellein
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Overview
Description
5-Chloro-6-methoxymellein is a chlorinated derivative of 6-methoxymellein, a dihydroisocoumarin compound. Dihydroisocoumarins are a subgroup of isocoumarins, which are well-known polyketides. These compounds are mainly produced by fungi, but also by plants, insects, and bacteria
Preparation Methods
The preparation of 5-Chloro-6-methoxymellein typically involves the chlorination of 6-methoxymellein. One method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
5-Chloro-6-methoxymellein undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dechlorinated or partially reduced products.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, leading to the formation of hydroxyl derivatives.
Scientific Research Applications
5-Chloro-6-methoxymellein has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Mechanism of Action
The mechanism of action of 5-Chloro-6-methoxymellein involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or disrupting cellular processes in microorganisms, leading to their death or inhibition of growth . The exact molecular targets and pathways are still under investigation, but its structure suggests it may interact with proteins and enzymes involved in essential metabolic pathways.
Comparison with Similar Compounds
5-Chloro-6-methoxymellein can be compared with other similar compounds such as:
6-Methoxymellein: The parent compound, which lacks the chlorine atom, has similar but less potent bioactive properties.
7-Chloro-6-methoxymellein: Another chlorinated derivative with different substitution patterns, leading to variations in its chemical reactivity and biological activity.
5,7-Dichloro-6-methoxymellein: A compound with two chlorine atoms, which may exhibit different chemical and biological properties due to the additional chlorine substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogues.
Properties
Molecular Formula |
C11H11ClO4 |
---|---|
Molecular Weight |
242.65 g/mol |
IUPAC Name |
5-chloro-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C11H11ClO4/c1-5-3-6-9(11(14)16-5)7(13)4-8(15-2)10(6)12/h4-5,13H,3H2,1-2H3 |
InChI Key |
WLUQQWRUOSZKGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(=CC(=C2Cl)OC)O)C(=O)O1 |
Origin of Product |
United States |
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